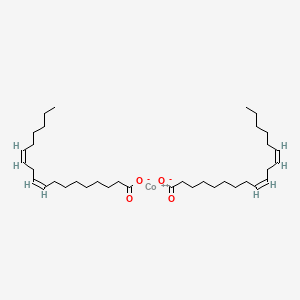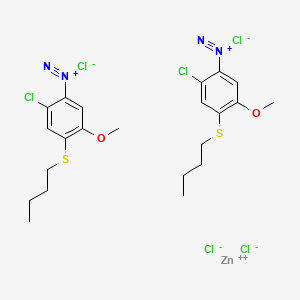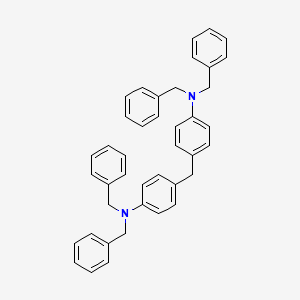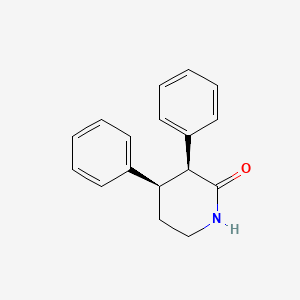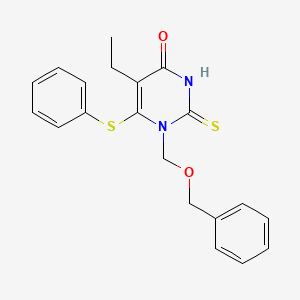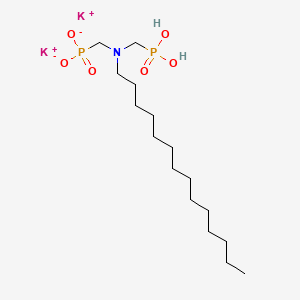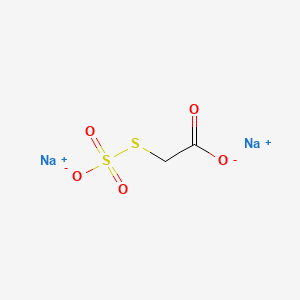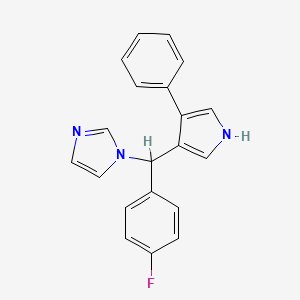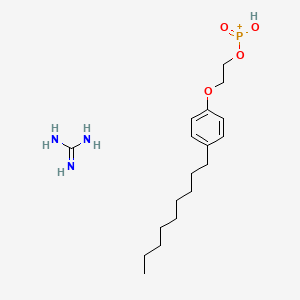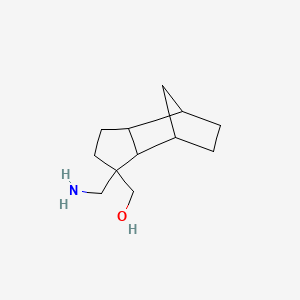
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel- is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a methyl group at the 3-position of the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel- typically involves the esterification of 3-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylcyclohexanecarboxylic acid.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolic processing and its subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid, methyl ester: Lacks the methyl group at the 3-position.
Cyclohexanol, 3-methyl-: Contains a hydroxyl group instead of an ester group.
Cyclohexanecarboxylic acid, 3-methyl-: The free acid form of the compound.
Uniqueness
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. The presence of the methyl ester group and the 3-methyl substitution on the cyclohexane ring make it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
7605-53-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
methyl (1R,3R)-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
AWZWUAFNPBYDLB-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@H](C1)C(=O)OC |
Kanonische SMILES |
CC1CCCC(C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



